3-(4-fluorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Description
Properties
Molecular Formula |
C25H21FN4O4 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-4-methyl-11-(3,4,5-trimethoxyphenyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C25H21FN4O4/c1-14-22(15-5-7-16(26)8-6-15)24-27-13-18-19(30(24)28-14)9-10-29(25(18)31)17-11-20(32-2)23(34-4)21(12-17)33-3/h5-13H,1-4H3 |
InChI Key |
PXHYXLDABNDYTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)N(C=C3)C5=CC(=C(C(=C5)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the preparation of a pyrazole intermediate, which is then subjected to cyclization with a pyridine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable and cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It interacts with specific molecular targets within cancer cells, modulating their activity and influencing cellular signaling pathways. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and lung cancers.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. Its interaction with inflammatory mediators suggests a potential role in treating inflammatory diseases. The presence of the fluorophenyl and trimethoxyphenyl groups may enhance its ability to modulate inflammatory pathways, providing a basis for further exploration in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Properties
The antimicrobial activity of this compound has been evaluated against various bacterial strains. Preliminary studies suggest that it may possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action likely involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound:
| Structural Feature | Impact on Activity |
|---|---|
| Fluorophenyl group | Enhances lipophilicity and biological activity |
| Trimethoxyphenyl group | Contributes to receptor binding affinity |
| Pyrazolo-pyrido-pyrimidine backbone | Essential for maintaining structural integrity and function |
The unique substitution pattern of this compound allows it to exhibit distinct biological activities compared to other similar compounds.
Synthesis and Development
The synthesis of 3-(4-fluorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
- Condensation Reactions : Key steps involve the condensation of substituted pyrazoles with appropriate carbonyl compounds.
- Functional Group Modifications : Subsequent reactions may introduce or modify functional groups to enhance biological activity.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These derivatives also feature a fused ring system and are studied for their potential therapeutic applications.
Uniqueness
The uniqueness of 3-(4-fluorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one lies in its specific substitution pattern and the presence of both fluorophenyl and trimethoxyphenyl groups. These structural features contribute to its distinct biological activity and make it a valuable compound for further research .
Biological Activity
3-(4-fluorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound notable for its unique pyrazolo-pyrido-pyrimidine structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural features, including the presence of fluorophenyl and trimethoxyphenyl groups, suggest diverse interactions within biological systems.
- Molecular Formula: C25H21FN4O4
- Molecular Weight: 440.46 g/mol
- Key Functional Groups:
- Fluorophenyl group
- Trimethoxyphenyl group
- Pyrazolo-pyrido-pyrimidine core
Research indicates that this compound interacts with specific molecular targets within cells, modulating their activity and influencing cellular signaling pathways. The presence of multiple functional groups allows it to bind with various enzymes and receptors, which is critical for its biological effects.
Table 1: Summary of Biological Activities
Biological Activity Studies
Several studies have explored the biological activity of this compound:
- Anticancer Activity : The compound demonstrated significant antiproliferative effects against various cancer cell lines. For instance, it showed a mean growth inhibition percentage of 54.25% against HepG2 liver cancer cells and 38.44% against HeLa cervical cancer cells while exhibiting minimal toxicity to normal fibroblasts .
- Anti-inflammatory Effects : The compound has been shown to inhibit the release of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases by targeting specific kinases involved in inflammation .
- Antimicrobial Properties : In antimicrobial assays, the compound displayed activity against several bacterial strains, indicating its potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
A notable case study involved the evaluation of the compound's effects on inflammatory responses in a murine model. The results indicated that treatment with this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), highlighting its anti-inflammatory potential .
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how should its purity and structure be validated?
Answer:
The synthesis of polycyclic pyrazolo-pyrimidine derivatives typically involves multi-step reactions, including cyclization and functional group modifications. For example, pyrazolo[1,5-a]pyrimidine cores can be synthesized via cyclocondensation of aminopyrazole derivatives with β-diketones or α,β-unsaturated carbonyl compounds under reflux conditions in polar solvents (e.g., ethanol or DMF) . Post-synthetic modifications, such as Suzuki-Miyaura coupling, may introduce aryl groups (e.g., 3,4,5-trimethoxyphenyl).
Validation methods:
- Purity: High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard .
- Structural confirmation:
- 1H/13C NMR to verify substituent integration and coupling patterns.
- Mass spectrometry (MS) for molecular ion ([M+H]+) matching the theoretical mass.
- Single-crystal X-ray diffraction (if crystallizable) to resolve bond lengths and angles, as demonstrated for analogous pyrazolo-pyrimidines .
Advanced: How can researchers address contradictions in spectroscopic or crystallographic data for this compound?
Answer:
Discrepancies often arise from conformational flexibility, solvent effects, or crystallographic packing. Methodological solutions include:
- Dynamic NMR experiments to detect rotational barriers or tautomeric equilibria in solution .
- DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental NMR chemical shifts or optimize crystal structure models .
- Temperature-dependent crystallography to identify phase transitions or disorder in solid-state structures .
Cross-referencing with literature data for analogous compounds (e.g., fluorophenyl or trimethoxyphenyl derivatives) is critical to contextualize outliers .
Basic: What physicochemical properties are critical for designing biological assays or formulation studies?
Answer:
Key properties include:
- Solubility: Assessed in DMSO (for stock solutions) and aqueous buffers (e.g., PBS) via shake-flask method. Trimethoxyphenyl groups may enhance lipid solubility, requiring surfactants for in vitro assays .
- Stability: Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Fluorophenyl groups generally improve metabolic stability .
- LogP: Determined via HPLC to predict membrane permeability. Expected LogP >3 due to aromatic substituents .
Advanced: What computational approaches predict the biological activity and binding modes of this compound?
Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or phosphodiesterases). The trimethoxyphenyl group may engage in π-π stacking with hydrophobic pockets .
- MD simulations: GROMACS or AMBER can simulate ligand-protein stability over 100+ ns trajectories, highlighting critical residues for binding .
- QSAR models: Train datasets on pyrazolo-pyrimidine derivatives with known IC50 values to correlate substituent effects (e.g., fluorine’s electronegativity) with activity .
Advanced: How do electronic effects of substituents (e.g., fluorine, methoxy) influence reactivity and bioactivity?
Answer:
- Fluorophenyl groups: Electron-withdrawing effects reduce electron density at the pyrimidine core, enhancing electrophilic reactivity in cross-coupling reactions. Fluorine’s hydrophobic character improves target selectivity in enzyme inhibition .
- Trimethoxyphenyl groups: Methoxy substituents donate electron density via resonance, increasing solubility and modulating π-stacking in DNA intercalation assays. Ortho/meta/para positioning affects steric interactions in binding pockets .
Basic: What chromatographic and spectroscopic techniques are optimal for purity and stability profiling?
Answer:
- HPLC: Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) for baseline separation of degradation products .
- LC-MS/MS: Quantify trace impurities (e.g., de-fluorinated byproducts) with MRM transitions specific to the parent ion .
- FTIR: Monitor functional groups (e.g., C=O at ~1700 cm⁻¹) to detect hydrolytic degradation under stress conditions .
Advanced: What strategies optimize yield and selectivity in large-scale synthesis?
Answer:
- Catalyst screening: Pd(PPh3)4 for Suzuki couplings improves aryl group incorporation efficiency .
- Microwave-assisted synthesis: Reduces reaction time (e.g., from 12h to 30min) and minimizes side-product formation in cyclization steps .
- DoE (Design of Experiments): Apply response surface methodology to optimize variables (temperature, solvent ratio, catalyst loading) for maximum yield .
Advanced: How can environmental fate studies inform lab safety protocols for this compound?
Answer:
- Persistence assays: Use OECD 301 biodegradation tests to evaluate half-life in water/soil. Fluorinated compounds often exhibit low biodegradability, necessitating stringent waste disposal .
- Ecotoxicology: Perform Daphnia magna or algae growth inhibition tests (EC50) to assess aquatic toxicity. Structural analogs with chloro-substituents show moderate toxicity (EC50 ~10 mg/L) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
